REACTION_CXSMILES
|
Br[C:2]1[N:7]=[CH:6][C:5]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:4][CH:3]=1.CO.[C:18]1(B(O)O)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.C([O-])([O-])=O.[K+].[K+]>C1COCC1.O>[C:18]1([C:2]2[N:7]=[CH:6][C:5]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:4][CH:3]=2)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:3.4.5|
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Name
|
|
Quantity
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8.3 g
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Type
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reactant
|
Smiles
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BrC1=CC=C(C=N1)NC(OC(C)(C)C)=O
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
7.44 g
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)B(O)O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
|
16.75 g
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Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
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100 mL
|
Type
|
solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at 70° C. in a preheated oil bath for lh
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After this time, the reaction mixture was cooled to RT
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Type
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EXTRACTION
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Details
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the resultant mixture was extracted with EtOAc (3×100 mL)
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Type
|
WASH
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Details
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The combined organics were washed with saturated NaCl
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was triturated with 30% EtOAc in hexane
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CC=C(C=N1)NC(OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.6 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |